2-[(2-methylbenzoyl)amino]propanoic Acid
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Overview
Description
2-[(2-methylbenzoyl)amino]propanoic acid is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.22582 g/mol . This compound is characterized by the presence of a 2-methylbenzoyl group attached to an amino propanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[(2-methylbenzoyl)amino]propanoic acid typically involves the reaction of 2-methylbenzoic acid with an appropriate amine under controlled conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine group . Industrial production methods may involve more scalable processes, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-[(2-methylbenzoyl)amino]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group, using reagents such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(2-methylbenzoyl)amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme-substrate interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism by which 2-[(2-methylbenzoyl)amino]propanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, leading to changes in their activity or function. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Similar compounds to 2-[(2-methylbenzoyl)amino]propanoic acid include other benzoyl amino acids and their derivatives. For example:
2-[(2-chlorobenzoyl)amino]propanoic acid: This compound has a chlorine atom instead of a methyl group, which can lead to different reactivity and biological activity.
2-[(2-fluorobenzoyl)amino]propanoic acid: The presence of a fluorine atom can enhance the compound’s stability and alter its interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties .
Properties
IUPAC Name |
2-[(2-methylbenzoyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-5-3-4-6-9(7)10(13)12-8(2)11(14)15/h3-6,8H,1-2H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVAASARHSFWSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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